2-(Aminomethyl)isonicotinonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)isonicotinonitrile hydrochloride is a chemical compound with the molecular formula C7H8ClN3 It is a derivative of isonicotinonitrile and contains an aminomethyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)isonicotinonitrile hydrochloride typically involves the reaction of isonicotinonitrile with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, and the product is often purified through recrystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)isonicotinonitrile hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminomethyl group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
2-(Aminomethyl)isonicotinonitrile hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)isonicotinonitrile hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)pyridine-4-carbonitrile hydrochloride
- 2-(Aminomethyl)isonicotinonitrile dihydrochloride
Uniqueness
2-(Aminomethyl)isonicotinonitrile hydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it may exhibit different chemical behaviors and biological activities, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C7H8ClN3 |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
2-(aminomethyl)pyridine-4-carbonitrile;hydrochloride |
InChI |
InChI=1S/C7H7N3.ClH/c8-4-6-1-2-10-7(3-6)5-9;/h1-3H,5,9H2;1H |
InChI Key |
KDDXHQMHNGWKEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C#N)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.